molecular formula C12H4Cl6 B1329219 2,2',3,3',5,6-Hexachlorobiphenyl CAS No. 52704-70-8

2,2',3,3',5,6-Hexachlorobiphenyl

Cat. No. B1329219
CAS RN: 52704-70-8
M. Wt: 360.9 g/mol
InChI Key: RVWLHPJFOKUPNM-UHFFFAOYSA-N
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Description

2,2',3,3',5,6-Hexachlorobiphenyl is a type of chlorinated biphenyl with chlorine atoms substituted at the 2, 2', 3, 3', 5, and 6 positions of the biphenyl structure. This compound is one of the numerous congeners of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health risks. The shorthand numbering system proposed for chlorobiphenyls, as mentioned in one of the papers, suggests a hexadecimal-based abbreviated designation for these compounds, which could be applied to 2,2',3,3',5,6-Hexachlorobiphenyl for ease of reference .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2,2',3,3',5,6-Hexachlorobiphenyl, they do offer insights into the synthesis of related compounds. For example, the synthesis of oligothiophenes through palladium(0)-catalyzed coupling reactions, as well as the synthesis of other chlorinated organic compounds, can provide a basis for understanding the potential synthetic routes for chlorinated biphenyls . The regioselective synthesis methods and the use of palladium-catalyzed reactions could be relevant for the synthesis of specific PCB congeners.

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation and the possibility of different conformations. The presence of chlorine atoms can influence the molecular conformation due to steric effects and electronic influences on the biphenyl skeleton. The papers discuss the importance of intramolecular interactions, such as hydrogen bonding and π-π stacking, which can also be relevant for understanding the molecular structure of chlorinated biphenyls .

Chemical Reactions Analysis

The oxidation reactions of related compounds, such as the oxidation of a tetramethyl-diphenyl-dithiabicyclohexane, provide insights into the reactivity of chlorinated biphenyls. The presence of chlorine atoms can affect the reactivity and the outcome of oxidation reactions. The papers also discuss the isomerization and further oxidation products, which can be relevant when considering the environmental degradation or metabolic transformation of PCBs .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated biphenyls are influenced by the degree of chlorination and the positions of the chlorine atoms. The papers describe the crystal structures of various chlorinated organic compounds, which can shed light on the packing, intermolecular interactions, and stability of these compounds. The properties such as crystallization behavior, hydrogen bonding, and stacking interactions are crucial for understanding the behavior of PCBs in the environment and their potential bioaccumulation .

Scientific Research Applications

Solubility in Supercritical Fluids

The solubilities of various polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',5,6-Hexachlorobiphenyl, in supercritical fluids such as carbon dioxide, carbon dioxide/methanol, and carbon dioxide/n-butane have been studied. These solubilities are analyzed using gas chromatography and correlated with thermodynamic properties of the solvent. This research is significant for understanding the behavior of PCBs in different environments and could aid in the development of methods for their extraction or decontamination (Anitescu & Tavlarides, 1999).

Hepatic Microsomal Enzyme Activity

Hexachlorobiphenyl isomers, including 2,2',3,3',5,6-Hexachlorobiphenyl, have been investigated for their effects on hepatic microsomal enzyme activity. These studies are crucial for understanding the metabolic processing of PCBs in organisms and their potential biological impacts (Stonard & Greig, 1976).

Vibrational Circular Dichroism Studies

The absolute structures of PCB methylsulfone enantiomers, including derivatives of hexachlorobiphenyl, have been determined using vibrational circular dichroism and quantum chemical calculations. This research provides insight into the molecular structure and behavior of PCBs, which is essential for understanding their environmental and biological interactions (Döbler et al., 2002).

Density Functional Theory Studies

Studies using density functional theory have been conducted to determine the ionization potentials and electron affinities of various PCBs, including hexachlorobiphenyl. These studies offer a deeper understanding of the electronic properties of PCBs, which is valuable for assessing their reactivity and environmental fate (Arulmozhiraja et al., 2002).

Metabolic Behavior in Animals

Research has been conducted on the metabolic behavior of hexachlorobiphenyl isomers in various animals, including their excretion and metabolism. These studies provide critical information on how PCBs are processed in biological systems and their potential accumulation and toxicity (Hutzinger et al., 1972).

Safety And Hazards

The safety data sheet for a similar compound, 2,3,3’,4’,5,6-Hexachlorobiphenyl, suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling the substance .

properties

IUPAC Name

1,2,4,5-tetrachloro-3-(2,3-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-11(17)7(14)4-8(15)12(9)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWLHPJFOKUPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074173
Record name 2,2',3,3',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,3',5,6-Hexachlorobiphenyl

CAS RN

52704-70-8
Record name PCB 134
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052704708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V584EA6T0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
Z Xu, Y Chen, Y Qiu, W Gu, Y Li - Chemical Research in Chinese …, 2016 - Springer
Based on the obtained data of half-lives(t 1/2 ) for 31 polychlorinated biphenyl congeners(PCBs), 3D quantitative structure-activity relationship(QSAR) pharmacophore was used to …
Number of citations: 11 link.springer.com
SB Hawthorne, CB Grabanski, DJ Miller - Analytical chemistry, 2009 - ACS Publications
Determining dissolved concentrations of polychlorinated biphenyls (PCBs) in sediment pore (interstitial) water with conventional solvent extraction methods is problematic because …
Number of citations: 47 pubs.acs.org
K Miyoshi, T Nishio, A Yasuhara, M Morita… - Chemosphere, 2004 - Elsevier
Dechlorination of hexachlorobenzene (HCB) was achieved by a liquid potassium–sodium (K–Na)-alloy. HCB in a cyclohexane/benzene solution (22 mmol/l, 4.67 g/l as chlorine) was …
Number of citations: 46 www.sciencedirect.com
T Mazer, FD Hileman, RW Noble, JJ Brooks - Analytical Chemistry, 1983 - ACS Publications
Synthesis of the 38 tetrachlorodibenzofuran isomers and identification by capillary column gas chromatography mass spectrometry Page 1 104 Anal. Chem. 1983, 55, 104-110 metals …
Number of citations: 71 pubs.acs.org
J Padmanabhan, R Parthasarathi… - Bioorganic & medicinal …, 2006 - Elsevier
The logarithmic n-octanol/water partition coefficient (logK ow ) is an important property for pharmacology, toxicology and medicinal chemistry. Quantitative structure–property …
Number of citations: 105 www.sciencedirect.com
J Chen, X Xue, KW Schramm, X Quan, F Yang… - Chemosphere, 2002 - Elsevier
Based on nine quantum chemical descriptors computed by PM3 Hamiltonian, using partial least squares analysis, a significant quantitative structure–property relationship for the …
Number of citations: 81 www.sciencedirect.com
Y Chen, X Cai, L Jiang, Y Li - Ecotoxicology and environmental safety, 2016 - Elsevier
Based on the experimental data of octanol-air partition coefficients (K OA ) for 19 polychlorinated biphenyl (PCB) congeners, two types of QSAR methods, comparative molecular field …
Number of citations: 57 www.sciencedirect.com
A Opperhuizen, FAPC Gobas… - … science & technology, 1988 - ACS Publications
Aqueous solubilities of polychlorinated biphenyls show a linear relationship between logarithms of aqueous activity coefficients and total surface areas (TSA) or total molec-ular …
Number of citations: 104 pubs.acs.org
S Puri, JS Chickos, WJ Welsh - Journal of chemical information …, 2003 - ACS Publications
Comparative Molecular Field Analysis (CoMFA) has been used to develop three-dimensional quantitative structure−property relationship (3D-QSPR) models for the fusion enthalpy at …
Number of citations: 74 pubs.acs.org
C García‐Ruiz, AL Crego, ML Marina - Electrophoresis, 2003 - Wiley Online Library
Charged cyclodextrin (CD) derivatives were used as chiral selectors in electrokinetic chromatography (EKC) for the chiral separation of highly hydrophobic neutral racemates such as …

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